Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

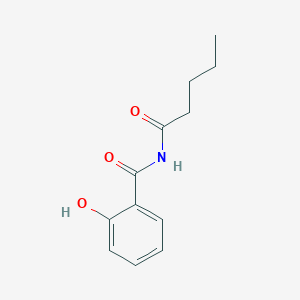

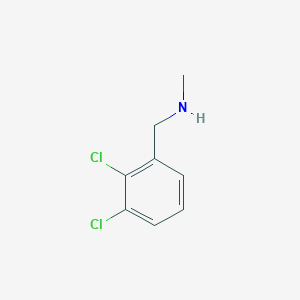

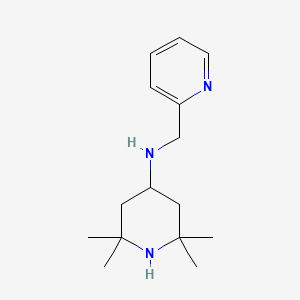

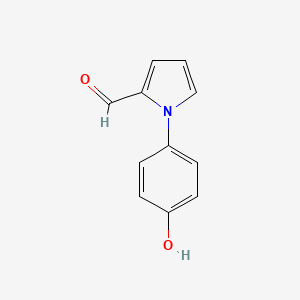

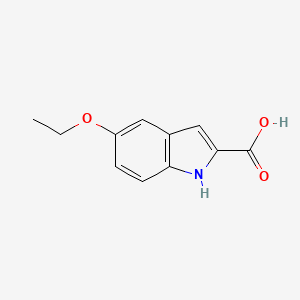

The compound of interest, Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, is a molecule that features a pyridin-2-ylmethyl group attached to a piperidine ring, which is a common structural motif in medicinal chemistry due to its prevalence in bioactive molecules. The piperidine ring, in particular, is a saturated six-membered ring containing one nitrogen atom, which can impart significant biological activity to the compound .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach involves the Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, which are derived from serine and terminal acetylenes. This method provides a general route to optically pure piperidines with substituents alpha to nitrogen and yields versatile intermediates for a broad range of substituted piperidine amines . Another synthetic strategy is multi-component tether catalysis, which allows for the construction of a library of highly functionalized pyridin-2-ylmethyl-substituted heterocycles, including pyrroles and pyridines, through a cascade reaction accompanied by decarboxylation . Additionally, the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, demonstrates the use of chlorination and condensation reactions to introduce the piperidin-1-ylmethyl group onto a pyridine ring .

Molecular Structure Analysis

The molecular structure of Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is characterized by the presence of a piperidine ring, which can adopt a chair conformation, and a pyridin-2-ylmethyl group. The stereochemistry of the piperidine ring can influence the overall molecular conformation and, consequently, the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, they can be used in metal-free amide bond formation from thioacids and amines at room temperature, which is a valuable reaction in the synthesis of amides . Piperidine rings can also be involved in reductive amination, amide hydrolysis, and N-alkylation reactions, as demonstrated in the synthesis of dopamine receptor ligands . Furthermore, the presence of a piperidine ring can facilitate the formation of functionalized molecular clefts upon metal coordination, as seen with ligands based on a pyridine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine are influenced by the presence of the piperidine and pyridine moieties. These structural features can affect the compound's solubility, boiling point, melting point, and stability. The piperidine ring's basicity can also play a role in its reactivity and interaction with other molecules or metal ions .

Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions have shown the importance of amine derivatives in enhancing the efficiency and sustainability of catalytic processes. These reactions are crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013). Additionally, the review on the regioselective functionalization of pyridines emphasizes the role of directed metalation or halogen/metal exchange in modifying the pyridine scaffold, a key structure in many biologically active compounds (Manolikakes, Barl, Sämann, & Knochel, 2013).

Pharmacology and Drug Development

In the realm of pharmacology, the desensitization of nicotinic acetylcholine receptors (nAChRs) has been explored as a strategy for drug development. Research into nAChRs, which are involved in numerous physiological processes, indicates the potential for developing new therapeutic agents that modulate these receptors in a way that improves cognitive functions without eliciting traditional agonist effects (Buccafusco, Beach, & Terry, 2009).

Propiedades

IUPAC Name |

2,2,6,6-tetramethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-14(2)9-13(10-15(3,4)18-14)17-11-12-7-5-6-8-16-12/h5-8,13,17-18H,9-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZILGTXDSTQQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701188735 |

Source

|

| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine | |

CAS RN |

626213-08-9 |

Source

|

| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626213-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)